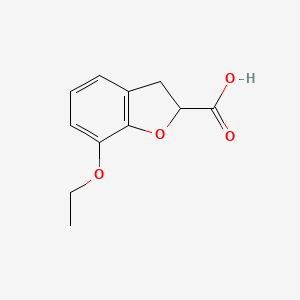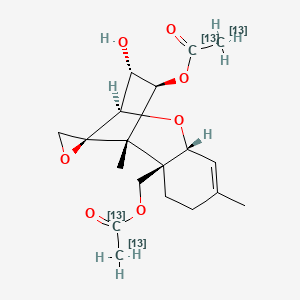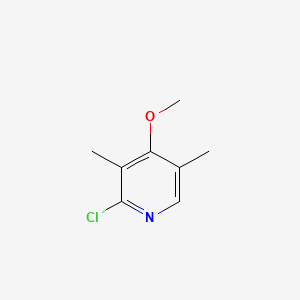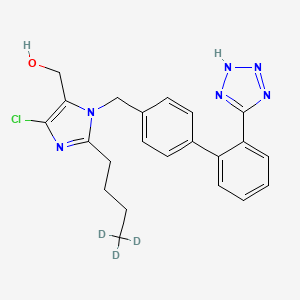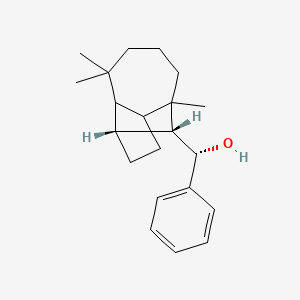
Beta-Phenyllongifolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Phenyllongifolol involves several steps, including catalytic reduction and the use of specific reagents. One common method involves the catalytic reduction of corresponding cyanides in methanolic ammonia . This method yields high purity and excellent results.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as liquid-liquid extraction, solid-phase extraction, and solid-phase microextraction, followed by high-performance liquid chromatography (HPLC) analysis to confirm the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Phenyllongifolol undergoes various chemical reactions, including:
Oxidation: Phenols, including this compound, are easily oxidized to form quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to convert quinones back to hydroquinones.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Substituted phenols
Wissenschaftliche Forschungsanwendungen
Beta-Phenyllongifolol has a wide range of applications in scientific research, including:
Wirkmechanismus
Beta-Phenyllongifolol exerts its effects by inhibiting specific enzymes. The compound interacts with the active sites of enzymes, blocking their activity and thereby regulating various biochemical pathways . This inhibition can affect processes such as signal transduction and metabolic pathways, making it a valuable tool in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenolic Compounds: Such as flavonoids, which also have enzyme inhibitory properties.
Quinones: Compounds like 1,4-benzoquinone, which are products of phenol oxidation.
Uniqueness
Beta-Phenyllongifolol stands out due to its specific chiral structure and its potent enzyme inhibitory activity. Unlike other phenolic compounds, it has a unique molecular configuration that allows for selective inhibition of certain enzymes, making it particularly useful in targeted research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H30O |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(S)-phenyl-[(8R,9R)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C21H30O/c1-20(2)12-7-13-21(3)16-11-10-15(17(16)20)18(21)19(22)14-8-5-4-6-9-14/h4-6,8-9,15-19,22H,7,10-13H2,1-3H3/t15-,16?,17?,18+,19-,21?/m1/s1 |
InChI-Schlüssel |
FGZVLGOUUPQOAB-JOWTXAJYSA-N |
Isomerische SMILES |
CC1(CCCC2([C@@H]([C@H]3C1C2CC3)[C@@H](C4=CC=CC=C4)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C3C1C(C2C(C4=CC=CC=C4)O)CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
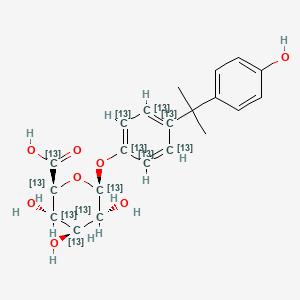
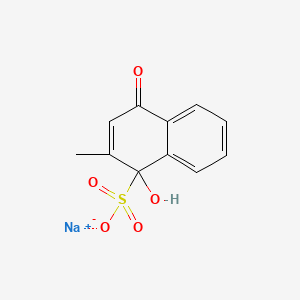
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
